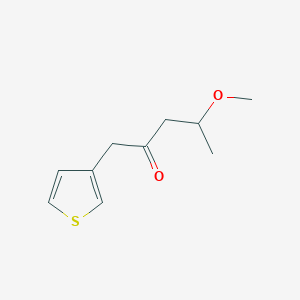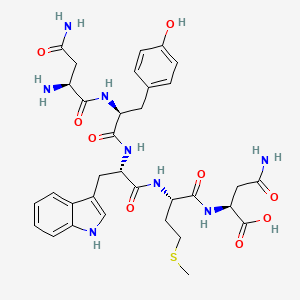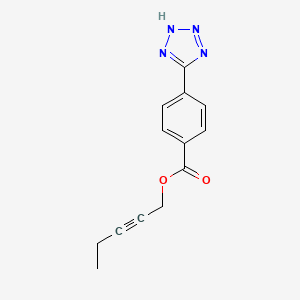![molecular formula C12H11Cl2N3O B12530293 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine CAS No. 654071-75-7](/img/structure/B12530293.png)
2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a benzyloxy group and two chlorine atoms attached to the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with (1R)-1-(benzyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of flow microreactor systems can enhance the reaction efficiency and provide better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to form corresponding triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used.
Major Products Formed
Substitution Reactions: Formation of substituted triazine derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Hydrolysis: Formation of triazine derivatives with hydroxyl groups.
Aplicaciones Científicas De Investigación
2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the benzyloxy group and chlorine atoms can influence its binding affinity and specificity towards these targets. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A triazine derivative with three chlorine atoms, commonly used in the production of herbicides.
2,4-Dichloro-6-methoxy-1,3,5-triazine: A triazine derivative with a methoxy group, used in various chemical syntheses.
2,4,6-Triamino-1,3,5-triazine:
Uniqueness
2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine is unique due to the presence of the benzyloxy group, which can impart specific chemical and biological properties
Propiedades
Número CAS |
654071-75-7 |
|---|---|
Fórmula molecular |
C12H11Cl2N3O |
Peso molecular |
284.14 g/mol |
Nombre IUPAC |
2,4-dichloro-6-[(1R)-1-phenylmethoxyethyl]-1,3,5-triazine |
InChI |
InChI=1S/C12H11Cl2N3O/c1-8(10-15-11(13)17-12(14)16-10)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
Clave InChI |
CMTQTUZNDBYYKX-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1=NC(=NC(=N1)Cl)Cl)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C1=NC(=NC(=N1)Cl)Cl)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)

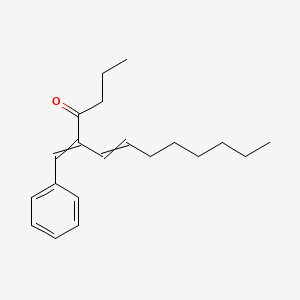

![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)
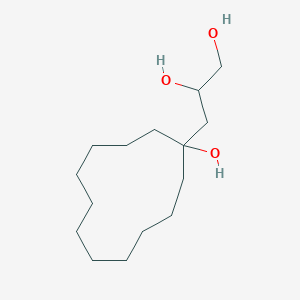
![N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B12530252.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene](/img/structure/B12530263.png)
